2-Difluoroethoxyphenol

Description

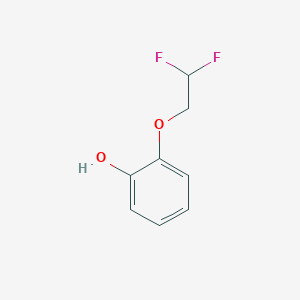

2-(2,2-Difluoroethoxy)-6-fluorophenol (CAS: 1822852-61-8) is a fluorinated phenolic compound with the molecular formula C₈H₇F₃O₂ and a molecular weight of 192.14 g/mol . The structure features a phenol ring substituted with a 2,2-difluoroethoxy group at the 2-position and a fluorine atom at the 6-position. This compound is synthesized with a purity of ≥95% and is primarily utilized in research and industrial applications, such as pharmaceutical intermediate synthesis or material science, where fluorinated aromatic compounds are valued for their electronic and steric properties .

Properties

Molecular Formula |

C8H8F2O2 |

|---|---|

Molecular Weight |

174.14 g/mol |

IUPAC Name |

2-(2,2-difluoroethoxy)phenol |

InChI |

InChI=1S/C8H8F2O2/c9-8(10)5-12-7-4-2-1-3-6(7)11/h1-4,8,11H,5H2 |

InChI Key |

PZBOFGVPUPDBDL-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C(=C1)O)OCC(F)F |

Origin of Product |

United States |

Comparison with Similar Compounds

2-(2,2,2-Trifluoroethoxy)phenol (CAS: 160968-99-0)

- Molecular Formula: C₈H₇F₃O₂ (identical to 2-(2,2-Difluoroethoxy)-6-fluorophenol).

- Key Differences: Contains a 2,2,2-trifluoroethoxy group instead of a 2,2-difluoroethoxy substituent. Lacks the 6-fluoro substitution on the phenol ring.

- Applications : Used as a reference standard in analytical method development (e.g., for abbreviated new drug applications) due to its high purity and traceability to pharmacopeial standards .

2-Fluorophenol (CAS: 367-12-4)

2-(2-Ethoxy-6-fluorophenyl)ethylamine (CAS: 149489-16-7)

- Molecular Formula: C₁₀H₁₄FNO.

- Key Differences :

- Features an ethylamine side chain attached to a 2-ethoxy-6-fluorophenyl group.

- Combines fluorine and ethoxy substituents but lacks the difluoroethoxy group.

- Applications: Potential intermediate in pharmaceutical synthesis, with optimized synthetic routes yielding high efficiency .

Comparative Data Table

Substituent Effects and Implications

Fluorine Content and Electronic Effects: The difluoroethoxy group in 2-(2,2-Difluoroethoxy)-6-fluorophenol introduces strong electron-withdrawing effects, enhancing the compound’s stability and reactivity in electrophilic substitution reactions compared to non-fluorinated analogs like 2-Methoxyethanol .

Steric and Lipophilicity Considerations: The 6-fluoro substituent in 2-(2,2-Difluoroethoxy)-6-fluorophenol adds steric hindrance and lipophilicity, which may influence binding affinity in drug-receptor interactions compared to 2-Fluorophenol, which lacks bulky alkoxy groups .

Functional Group Diversity: Compounds like 2-(2-Ethoxy-6-fluorophenyl)ethylamine demonstrate how amine side chains expand utility in bioactive molecule synthesis, contrasting with the phenolic focus of other analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.